molecular formula C2H3O3- B8334205 Methylcarbonate

Methylcarbonate

Cat. No.: B8334205
M. Wt: 75.04 g/mol
InChI Key: CXHHBNMLPJOKQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcarbonate (CH₃OCOO⁻ or CH₃OCOOR) is a versatile chemical species that serves as a counterion, solvent, or intermediate in organic synthesis and materials science. Its applications span ionic liquids, polymers, and quaternary ammonium salts (QAS). For instance, this compound-based ionic liquids like 1-ethyl-3-methylimidazolium this compound ([EMIM][MeCO₃]) are synthesized via reactions with dimethyl carbonate (DMC) and organic acids, enabling their use in green chemistry and electrochemical systems . In polymer chemistry, this compound units are incorporated into aliphatic-aromatic copolyesters to enhance thermal stability and prevent yellowing during high-temperature synthesis . Additionally, this compound derivatives such as alkyltrimethylammonium this compound are precursors for quaternary ammonium hydroxides, which are critical in surfactant production .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, methoxyformate can be synthesized through the condensation reaction of methanol and formic acid:

HCOOH+CH3OHHCOOCH3+H2O\text{HCOOH} + \text{CH}_3\text{OH} \rightarrow \text{HCOOCH}_3 + \text{H}_2\text{O} HCOOH+CH3​OH→HCOOCH3​+H2​O

This reaction is typically catalyzed by an acid .

Industrial Production Methods

Industrially, methoxyformate is produced by the carbonylation of methanol in the presence of a strong base such as sodium methoxide. This process, practiced commercially by companies like BASF, achieves high selectivity towards methoxyformate. The reaction is as follows:

CH3OH+COHCOOCH3\text{CH}_3\text{OH} + \text{CO} \rightarrow \text{HCOOCH}_3 CH3​OH+CO→HCOOCH3​

The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .

Chemical Reactions Analysis

General Reaction Mechanisms

Methyl carbonates participate in several types of chemical reactions, including:

  • Nucleophilic Substitution : Methyl carbonates can act as electrophiles, where nucleophiles attack the carbon atom bonded to the oxygen, leading to the formation of new carbon-oxygen bonds.

  • Decomposition Reactions : Under certain conditions, methyl carbonates can decompose into simpler molecules, such as methanol and carbon dioxide.

  • Transesterification : This reaction involves the exchange of alkoxy groups between alcohols and methyl carbonates, leading to new ester formations.

Specific Reactions

  • Synthesis of Methyl Carbonate Derivatives :

    • Methyl carbonate can be synthesized through the reaction of dimethyl carbonate with various alcohols. For example, using lithium methoxide as a catalyst facilitates the formation of lithium methyl carbonate from dimethyl carbonate and lithium hydride in methanol .

  • Carboxylation Reactions :

    • Methyl carbonates are utilized in carboxylation reactions where they introduce carboxyl groups into organic substrates. This is particularly useful for synthesizing β-keto acids from ketones or nitroalkanes using methoxymagnesium methyl carbonate as a reagent.

  • Mechanochemical Grignard Reactions :

    • Recent studies have shown that Grignard-type reactions can be performed using methyl carbonates with gaseous CO2, resulting in the formation of carboxylic acids from organobromides .

Reaction Conditions and Yields

Reaction TypeReactantsConditionsMajor ProductsYield (%)
Synthesis with Lithium MethoxideDimethyl Carbonate + LiHReflux in MethanolLithium Methyl CarbonateHigh
CarboxylationMethoxymagnesium Methyl Carbonate + Ketones120-130°C, DMF or Methanolβ-Keto AcidsModerate
Grignard ReactionOrganobromides + CO2Mechanochemical conditionsCarboxylic AcidsVariable

Comparative Reactivity

CompoundReactivity LevelApplications
Dimethyl CarbonateHighSolvent, Alkylating agent
Methoxymagnesium Methyl CarbonateVery HighCarboxylation reactions
Lithium Methyl CarbonateModerateElectrolyte in batteries

Scientific Research Applications

Organic Synthesis

Methylcarbonate is widely utilized in organic synthesis as a methylating agent and a carbonylation reagent. Its ability to introduce methyl and carbonyl groups into organic molecules facilitates the formation of complex structures essential for various applications.

  • Methylation Reactions : DMC is employed to transfer methyl groups to nucleophiles, enhancing the reactivity of substrates in synthetic pathways.
  • Carbonylation Reactions : It acts as a source of carbon monoxide in the synthesis of carboxylic acids and esters, expanding the toolbox for organic chemists .

Pharmaceutical Industry

DMC plays a critical role in the pharmaceutical sector, particularly in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

  • Drug Development : It is used in the production of various drugs, including ciprofloxacin and amino oxazolidinone derivatives. Its unique properties allow for more efficient synthesis routes compared to traditional methods .
  • Biologically Active Compounds : The introduction of carboxyl groups via DMC enhances the biological activity of compounds, making it valuable in drug formulation.

Environmental Applications

Due to its biodegradable nature, DMC is considered an environmentally friendly reagent. Its use reduces reliance on toxic solvents and contributes to greener chemistry practices.

  • Solvent Replacement : DMC has been adopted as a solvent in various industrial processes, replacing more hazardous solvents like methyl ethyl ketone and tert-butyl acetate .
  • Fuel Additives : It is explored as an oxygenate additive in fuels, potentially improving combustion efficiency while reducing emissions .

Comparative Analysis of this compound

Property/CompoundDimethyl CarbonateTraditional Methylating Agents
ToxicityLowHigh (e.g., phosgene)
Environmental ImpactBiodegradablePersistent
ApplicationsBroad (organic synthesis, pharmaceuticals)Limited

Cytotoxicity Studies

Research has indicated that derivatives of DMC exhibit selective cytotoxic effects on cancer cell lines. A study screened numerous compounds for their cytotoxic potential, highlighting DMC's ability to target specific pathways in cancer therapy.

Matrix Metalloproteinase Inhibition

Studies have shown that compounds similar to DMC can inhibit matrix metalloproteinases involved in inflammatory conditions like osteoarthritis. This suggests potential therapeutic applications for modified forms of DMC in managing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its dual role as both a methylation and carboxylation agent:

  • Methylation Agent : DMC introduces methyl groups into substrates, altering their reactivity and enhancing biological activity.
  • Carboxylation Agent : It effectively adds carboxyl groups to organic molecules, improving their solubility and reactivity within biological systems .

Mechanism of Action

Methylcarbonate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methylcarbonate belongs to the carbonate ester family, which includes symmetric (e.g., dimethyl carbonate, DMC) and asymmetric (e.g., ethyl methyl carbonate, EMC) esters. Key analogues are compared below:

Table 1: Comparison of this compound and Related Carbonate Esters

Compound Structure Molecular Formula Key Applications Notable Properties
This compound CH₃OCOO⁻/CH₃OCOOR Variable Ionic liquids, polymer stabilizers, QAS synthesis Thermal stability in polymers; low toxicity in ionic liquids
Dimethyl Carbonate (DMC) (CH₃O)₂CO C₃H₆O₃ Methylating agent, solvent, battery electrolytes Biodegradable; low toxicity; high polarity
Ethyl Methyl Carbonate (EMC) CH₃OCOOCH₂CH₃ C₄H₈O₃ Lithium-ion battery electrolytes, specialty solvents High dielectric constant; wide liquid range (-55°C to 109°C)
Chloromethyl Methyl Carbonate (CMMC) ClCH₂OCOOCH₃ C₃H₅ClO₃ Pharmaceutical intermediates (e.g., Baloxavir) Reactive chloromethyl group; liquid at room temperature

Polymer Chemistry

This compound-containing copolymers (e.g., poly(ester-carbonate)s) exhibit superior thermal stability compared to aliphatic-aromatic copolyesters. For example, poly(pentamethylene terephthalate-co-carbonate) with 60% terephthalate units resists yellowing at 240°C, whereas analogous copolyesters degrade and discolor .

Electrochemical Systems

EMC outperforms DMC and this compound in lithium-ion batteries due to its optimal balance of dielectric constant (ε ≈ 3) and viscosity, enhancing ion mobility .

Research Findings and Innovations

  • RNA Acylation : this compound groups hinder RNA hybridization more effectively than acetyl groups at high substitution levels (~70–80%), demonstrating their utility in gene regulation studies .
  • Ionic Liquid Design : this compound anions in [EMIM][MeCO₃] improve charge delocalization, enabling stable coordination with lithium polysulfides in batteries .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing methylcarbonate derivatives with high purity?

  • Methodological Answer : this compound synthesis typically involves transesterification or carboxylation reactions. For purity control, use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Ensure inert atmospheric conditions (e.g., nitrogen purge) to prevent hydrolysis. Reproducibility requires strict stoichiometric control and temperature monitoring .

Q. How can researchers determine the thermal stability of this compound compounds under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min) under nitrogen or oxygen atmospheres. Pair with differential scanning calorimetry (DSC) to identify phase transitions or decomposition peaks. Validate results using kinetic models (e.g., Flynn-Wall-Ozawa method) to extrapolate stability under non-laboratory conditions .

Q. What are the best practices for conducting a literature review on this compound’s applications in green chemistry?

  • Methodological Answer : Use specialized databases like SciFinder and Web of Science to filter peer-reviewed articles (e.g., keywords: "this compound," "CO₂ utilization," "ionic liquids"). Prioritize review articles for foundational knowledge and recent primary studies for emerging trends. Cross-reference citations in high-impact journals (e.g., Green Chemistry, ACS Sustainable Chemistry & Engineering) .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be resolved?

  • Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Design a controlled comparative study using identical substrates and conditions. Apply statistical tools (e.g., ANOVA) to quantify variance. For mechanistic clarity, use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and density functional theory (DFT) calculations to model catalytic pathways .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel solvent systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., COSMO-RS) to model solvation effects. Validate predictions with experimental solvatochromic parameters (e.g., Kamlet-Taft) and compare with databases like NIST Chemistry WebBook . Ensure reproducibility by open-sourcing code and input parameters .

Q. How should researchers address ethical considerations in publishing conflicting data on this compound’s environmental impact?

  • Methodological Answer : Disclose all raw data and experimental conditions in supplementary materials. Use uncertainty quantification (e.g., Monte Carlo simulations) to contextualize variability. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite conflicting studies transparently in the discussion section. Consult institutional review boards if human or ecological risks are implicated .

Q. What interdisciplinary approaches integrate this compound chemistry with materials science for CO₂ capture applications?

  • Methodological Answer : Collaborate with materials scientists to design metal-organic frameworks (MOFs) functionalized with this compound groups for selective CO₂ adsorption. Characterize using Brunauer-Emmett-Teller (BET) surface area analysis and in situ X-ray diffraction (XRD) . Validate scalability via techno-economic analysis (TEA) and life-cycle assessment (LCA) .

Q. Data Presentation and Compliance

Q. What standards ensure clarity in presenting this compound’s spectroscopic data?

  • Methodological Answer : Follow ACS Style Guidelines for NMR data (e.g., δ values in ppm, coupling constants in Hz). Use high-resolution figures (≥300 dpi) for spectra, with baselines corrected and peaks labeled. For crystallographic data, deposit CIF files in the Cambridge Structural Database and reference accession numbers .

Q. How can researchers comply with regulatory requirements for novel this compound-based substances?

  • Methodological Answer : Consult EPA’s Significant New Use Rules (SNURs) under 40 CFR §721.10547 for reporting obligations. Document synthesis pathways, byproducts, and toxicity profiles in alignment with REACH regulations . Submit premanufacture notices (PMNs) if scaling beyond lab use .

Properties

Molecular Formula

C2H3O3-

Molecular Weight

75.04 g/mol

IUPAC Name

methyl carbonate

InChI

InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

CXHHBNMLPJOKQD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.